Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate

説明

Structural and Stereochemical Characterization

Molecular Architecture and Functional Groups

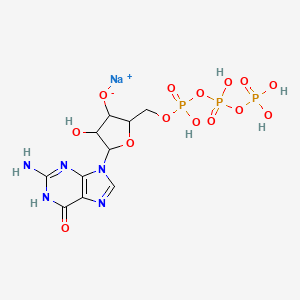

The compound is a sodium salt of guanosine triphosphate (GTP) with a defined stereochemical configuration. Its structure comprises:

- Guanine base : A bicyclic purine nucleobase with a 2-amino-6-oxo group at the 6-position and a 9H-purin-9-one moiety.

- Ribose sugar : A tetrahydrofuran ring (2R,3S,4R,5R configuration) with hydroxyl groups at the 2', 3', and 5'-positions. The 3'- and 5'-positions are esterified to the triphosphate chain.

- Triphosphate group : A linear chain of three phosphate groups (α-, β-, γ-) linked via phosphoanhydride bonds. The sodium ion serves as a counterion to neutralize the negative charges on the triphosphate.

The functional groups include:

- Purine ring : Hydrogen-bonding sites (N1, N3, O6, N7) critical for enzyme recognition.

- Ribose hydroxyls : The 2'- and 3'-OH groups participate in hydrogen bonding and metal coordination.

- Triphosphate chain : High-energy phosphoanhydride bonds (β, γ) enable energy transfer in biochemical processes.

Table 1: Key Functional Groups and Their Roles

| Functional Group | Location | Role in Biochemical Activity |

|---|---|---|

| Purine (guanine) | Nucleobase | Base pairing, enzyme recognition |

| Ribose 2'-OH | Sugar moiety | Hydrogen bonding, metal coordination |

| Ribose 3'-OH | Sugar moiety | Enzyme binding, nucleophilic attack |

| Triphosphate chain | 5'-end of ribose | Energy storage, nucleotide polymerization |

Stereoisomerism and Chiral Configuration

The compound exhibits four chiral centers with the configuration (2R,3S,4R,5R):

- C2 (2R) : Ribose carbon bonded to the guanine base.

- C3 (3S) : Ribose carbon with a hydroxyl group.

- C4 (4R) : Ribose carbon with a hydroxyl group.

- C5 (5R) : Ribose carbon linked to the triphosphate chain.

This stereochemistry is critical for:

Spectroscopic Characterization

NMR Spectroscopy

Key proton and phosphorus environments are observed:

- 1H NMR : Peaks for ribose protons (δ 3.5–4.5 ppm), guanine protons (δ 7.9–8.3 ppm), and phosphate-linked H5' protons (δ 4.1–4.4 ppm).

- 31P NMR : Three distinct signals for α-, β-, γ-phosphates (δ ~−10 to −25 ppm), with chemical shifts influenced by metal coordination.

Infrared (IR) Spectroscopy

- Phosphate vibrations : Strong absorption bands at 1200–1250 cm⁻¹ (P=O stretch) and 1000–1100 cm⁻¹ (P–O–P stretch).

- Ribose hydroxyls : Broad O–H stretch at 3200–3500 cm⁻¹.

UV-Vis Spectroscopy

- Guanine absorption : Maximum absorbance at 252 nm (ε = 13,700 L·mol⁻¹·cm⁻¹), characteristic of the purine chromophore.

Table 2: Spectroscopic Data Summary

| Technique | Key Observations | Relevance |

|---|---|---|

| 1H NMR | Ribose and guanine proton signals | Confirming structural integrity |

| 31P NMR | α-, β-, γ-phosphate signals | Triphosphate chain conformation |

| IR | P=O and P–O–P stretches | Phosphate bond characterization |

| UV-Vis | Absorption at 252 nm | Guanine base identification |

Crystallographic Studies and X-Ray Diffraction Data

While no direct crystallographic data exist for this sodium salt, structural insights are inferred from related GTP complexes:

- Guanine base conformation : Planar purine ring with anti glycosidic bond orientation.

- Ribose puckering : C3'-endo conformation, enabling triphosphate chain extension.

- Triphosphate arrangement : Linear α-β-γ chain with trans O-P-O-P angles (~180°), stabilized by sodium coordination.

In GTP-binding proteins (e.g., KRAS, Rap2A), the triphosphate chain adopts a "high-energy" conformation, positioning the γ-phosphate for hydrolysis. Sodium ions typically coordinate to the β- and γ-phosphates, stabilizing the transition state during enzymatic reactions.

Table 3: Crystallographic Features of GTP Analogs

| Feature | Observation in GTP Complexes | Functional Implication |

|---|---|---|

| Guanine base | Planar, anti conformation | Base stacking and recognition |

| Ribose puckering | C3'-endo | Triphosphate chain extension |

| Phosphate chain | Trans O-P-O-P angles | Hydrolysis activation |

| Sodium coordination | β- and γ-phosphate binding | Stabilization of high-energy state |

特性

IUPAC Name |

sodium;5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKFTQZWDXFRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N=C(NC2=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5NaO14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Guanosine 5’-(tetrahydrogen triphosphate), sodium salt, also known as GTP, primarily targets G-proteins . G-proteins are pivotal in transmitting signals from extracellular stimuli to intracellular responses. GTP also interacts with several other targets such as RNA-directed RNA polymerase , Uridine-cytidine kinase-like 1 , GTPase HRas , and Rho-related GTP-binding protein RhoE .

Mode of Action

GTP interacts with its targets to induce various cellular changes. It acts as a substrate for G-proteins, which are involved in transmitting signals from extracellular stimuli to intracellular responses. The hydrolysis of GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis.

Biochemical Pathways

GTP is involved in various biochemical processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication. It is also used as a source of energy for protein synthesis and gluconeogenesis. GTP is essential to signal transduction, particularly with G-proteins, in second-messenger mechanisms where it is converted to guanosine diphosphate (GDP) through the action of GTPases.

Pharmacokinetics

It is known that gtp is soluble in water, suggesting that it could be readily absorbed and distributed in the body.

Result of Action

The action of GTP results in various molecular and cellular effects. It activates the signal transducing G proteins, which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades. The hydrolysis of GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis.

生物活性

Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate, commonly referred to as a derivative of guanosine, is a complex nucleotide analog with significant biological activity. This compound is of particular interest due to its potential applications in biochemistry and pharmacology, particularly in the context of nucleic acid metabolism and therapeutic interventions.

Structural Formula

The compound has a complex structure characterized by multiple functional groups, including amino, hydroxy, and phosphate moieties. The molecular formula is , indicating a substantial molecular weight and the presence of multiple phosphorus atoms, which are critical for its biological function.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 1392.52 g/mol |

| CAS Number | 43139-22-6 |

| EINECS | 261-842-4 |

| Storage Conditions | -20°C |

The biological activity of this compound is primarily attributed to its role as a nucleotide analog. It can interfere with normal nucleotide metabolism by mimicking natural substrates in enzymatic reactions. This interference can lead to the inhibition of key enzymes involved in nucleic acid synthesis and modification.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit nicotinamide N-methyltransferase (NNMT), which plays a role in cancer cell proliferation. Inhibition assays revealed an IC50 value of approximately 19.8 µM for related compounds, suggesting moderate potency against NNMT .

Case Studies

- Cell Proliferation Assays : In human oral cancer cell lines (HSC-2), treatment with the compound resulted in a significant reduction in cell proliferation rates compared to controls. Specifically, at concentrations of 10 µM and above, a notable decrease in proliferation was observed after 48 hours of treatment .

- Nucleotide Synthesis Interference : The compound's structural similarity to guanosine suggests it may be incorporated into RNA or DNA during synthesis, potentially leading to mutations or impaired cellular function. This property has been explored in various cell lines where altered nucleotide pools were monitored following treatment with the compound .

Summary of Biological Effects

| Study Type | Observations | IC50 Value |

|---|---|---|

| NNMT Inhibition | Significant reduction in enzyme activity | 19.8 µM |

| Cell Proliferation | Decreased proliferation in HSC-2 cells | Not specified |

| Nucleotide Incorporation | Altered nucleotide pools detected | Not applicable |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings

Phosphate Chain Length: The target compound’s triphosphate chain distinguishes it from diphosphate analogs (e.g., ) and monophosphate derivatives (e.g., ). Triphosphates are essential for enzymatic priming in DNA/RNA synthesis, whereas diphosphates often act as secondary messengers or kinase substrates .

Nucleobase Modifications: The 2-amino-6-oxo purine base in the target compound resembles guanine (2-amino-6-oxo) but lacks the exocyclic amine at position 6, altering base-pairing specificity. This contrasts with adenine-based analogs (6-amino, e.g., ), which pair with thymine/uracil . Benzyl or fluorinated modifications (e.g., ) enhance membrane permeability or target specificity but may reduce aqueous solubility .

Stereochemistry and Solubility :

- The (2R,3S,4R,5R) stereochemistry ensures proper enzyme binding, analogous to natural nucleotides. Mismatched stereoisomers (e.g., ’s chloro derivative) show reduced activity .

- Sodium salts (target compound, ) exhibit higher solubility (~50–100 mg/mL in water) compared to free acids or potassium salts, critical for in vitro applications .

Synthetic and Stability Considerations :

- tert-Butyldimethylsilyl (TBDMS) protecting groups () are used in synthesis to stabilize reactive hydroxyls but are absent in the final compound, increasing reactivity .

- Compounds with sulfur linkages (e.g., ’s sulfanylethyl group) may exhibit thiol-mediated toxicity or instability under oxidative conditions .

準備方法

Enzyme Preparation and Immobilization

High-expression strains of Escherichia coli engineered to produce PPK and GMPK are fermented, harvested via centrifugation, and lysed using a high-pressure homogenizer. The supernatant containing soluble enzymes is mixed with an agarose-IDA-Ni²⁺ chelating carrier, enabling immobilization through histidine tag interactions. Optimal binding occurs at pH 7.0 (0.1 M phosphate buffer) with 4–6 hours of stirring at 150 rpm. The immobilized enzymes exhibit retained activity over 10 reaction cycles, making this method economically viable for industrial applications.

Reaction Conditions and Substrate Composition

The enzymatic synthesis occurs in a 20 L stirred-tank reactor containing:

-

200–300 g/L guanosine monophosphate (GMP)

-

10–20% (w/v) sodium hexametaphosphate (phosphate donor)

-

110–130 g/L magnesium chloride (cofactor)

-

4–6 g/L GTP (primer for elongation)

The reaction mixture is adjusted to pH 7.0 using NaOH, which concurrently introduces sodium ions, facilitating the formation of the sodium salt during downstream crystallization. Immobilized enzymes (0.4–0.6 kg) are added, and the reaction proceeds at 37°C for 4–6 hours, achieving >95% conversion efficiency.

Table 1: Comparative Analysis of Reaction Parameters and Yields

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| GMP (g) | 200 | 300 | 250 |

| Sodium hexametaphosphate (g) | 100 | 200 | 150 |

| MgCl₂ (g) | 110 | 130 | 120 |

| Immobilized enzyme (kg) | 0.4 | 0.6 | 0.5 |

| Reaction time (h) | 4 | 6 | 5 |

| GTP yield (g) | 200 | 250 | 230 |

Downstream Processing and Crystallization

Post-reaction, the immobilized enzymes are recovered via filtration and reused, while the permeate undergoes chromatographic purification. Anion-exchange chromatography (e.g., Q Sepharose) separates GTP from unreacted GMP and inorganic phosphates. The eluate is concentrated under reduced pressure and crystallized at 4°C in the presence of ethanol, yielding the sodium salt as a white crystalline solid.

Characterization and Quality Control

The final product is validated using:

-

High-performance liquid chromatography (HPLC) : Purity >99% with a retention time of 8.2 min (C18 column, 0.1 M KH₂PO₄ mobile phase).

-

Mass spectrometry : m/z 851.61 ([M−H]⁻, anhydrous free acid).

-

¹H-NMR : δ 8.12 (s, 1H, H-8), 6.05 (d, 1H, H-1'), 4.55–4.12 (m, sugar protons).

Industrial-Scale Optimization Strategies

Carrier Selection for Enzyme Immobilization

Agarose-IDA-Ni²⁺ outperforms silica and chitosan carriers due to its high ligand density (50–70 µmol Ni²⁺/mL) and minimal enzyme leakage (<5% per cycle). Alternative matrices like EziG™ (hydroxyapatite) are under investigation for enhanced stability at elevated temperatures.

Q & A

Q. What are the key challenges in synthesizing this sodium salt compound, and what strategies are employed to overcome them?

The synthesis involves multi-step organic reactions, including phosphorylation of the tetrahydrofuran ring and stereospecific introduction of the purine moiety. Challenges include maintaining stereochemical integrity and avoiding hydrolysis of labile phosphate groups. Strategies include using protective groups (e.g., tert-butyldimethylsilyl for hydroxyls) and low-temperature conditions to stabilize intermediates. Reaction progress is monitored via TLC and HPLC to ensure purity (>95%) .

Q. How does the compound’s stability vary under different pH conditions, and how should storage be optimized?

The compound is prone to hydrolysis in acidic or alkaline conditions due to its phosphate ester linkages. Stability studies indicate optimal storage at pH 6–7 in lyophilized form at -20°C. Aqueous solutions should be prepared fresh and used within 24 hours to prevent degradation .

Q. What biological roles are hypothesized for this compound based on its structural features?

Its nucleotide-like structure suggests potential roles in nucleoside metabolism, such as acting as a substrate for kinases or nucleotidases. Studies propose inhibitory activity against nucleoside transporters (e.g., hENT1) or as an antimetabolite in cancer therapy due to structural mimicry of ATP .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

- HPLC : Quantifies purity and detects hydrolytic byproducts.

- NMR Spectroscopy (¹H, ¹³C, ³¹P): Confirms stereochemistry and phosphate group connectivity.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 494.13 matches theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (e.g., buffer ionic strength, cofactor availability). Orthogonal assays, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), should be used to validate binding affinities. Comparative studies under standardized protocols are recommended .

Q. What experimental approaches are used to study the compound’s interaction with nucleotide-metabolizing enzymes?

- Enzyme Kinetics : Measure Km and Vmax using spectrophotometric assays (e.g., NADH-coupled reactions).

- X-ray Crystallography : Resolve 3D structures of enzyme-compound complexes to identify binding motifs.

- Fluorescence Polarization : Assess competitive displacement of fluorescent nucleotide analogs .

Q. How can the compound’s phosphate groups be chemically modified to enhance its metabolic stability without compromising activity?

Strategies include:

- Phosphorothioate Substitution : Replace non-bridging oxygen with sulfur to resist phosphatase cleavage.

- Prodrug Approaches : Mask phosphate groups with ester-linked promoieties (e.g., pivaloyloxymethyl) for intracellular activation. Modifications should be evaluated via LC-MS/MS stability assays and cell-based efficacy screens .

Q. What methodologies are recommended for validating the compound’s role in cellular signaling pathways?

- siRNA Knockdown : Silence target enzymes (e.g., adenosine kinase) and measure changes in compound efficacy.

- Metabolic Profiling : Use LC-MS to track downstream metabolites (e.g., ADP/ATP ratios) in treated cells.

- Transcriptomics : RNA-seq to identify differentially expressed genes in pathways linked to nucleotide metabolism .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s enzyme inhibition mechanisms?

Disagreements (e.g., competitive vs. non-competitive inhibition) can arise from assay design. To clarify:

- Perform Lineweaver-Burk plots with varying substrate and inhibitor concentrations.

- Use dose-response curves with recombinant enzymes to confirm mode of action.

- Cross-reference with structural data (e.g., crystallography) to identify binding site overlaps .

Methodological Tables

Table 1. Key Analytical Parameters for Compound Characterization

Table 2. Stability Profile Under Varied pH Conditions

| pH | Half-Life (25°C) | Degradation Products |

|---|---|---|

| 4.0 | 2 hours | Hydrolyzed phosphates, purine base |

| 7.4 | 48 hours | Minimal degradation |

| 9.0 | 6 hours | Dephosphorylated tetrahydrofuran |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。